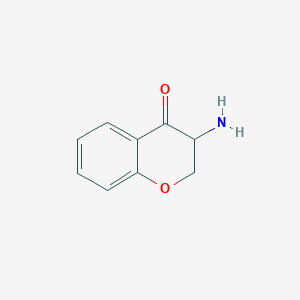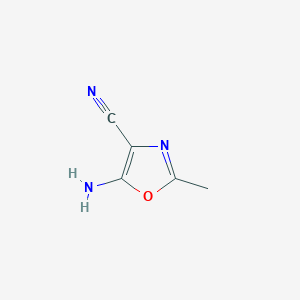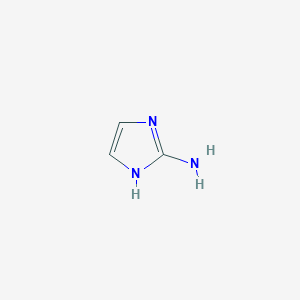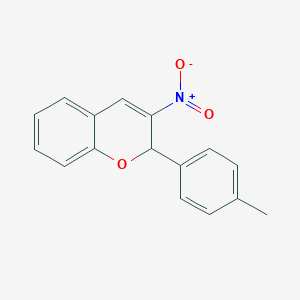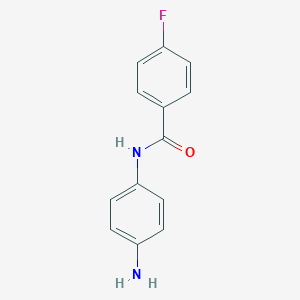
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid
Übersicht
Beschreibung
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid, also known as methyl 4-(methoxycarbonyl)-2,6-xylylcarbamate (MMX), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. MMX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.29 g/mol.
Wirkmechanismus
The mechanism of action of MMX is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
MMX has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines such as interleukin-10. MMX has also been found to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMX in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using MMX is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MMX. One potential direction is the development of new drugs based on MMX for the treatment of various diseases such as cancer and inflammation. Another potential direction is the study of the mechanism of action of MMX, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of MMX derivatives with improved solubility and bioavailability could also be an area of future research.
Wissenschaftliche Forschungsanwendungen
MMX has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. MMX has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
7498-53-5 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-methoxycarbonyl-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(14)15-3)5-7(2)9(6)10(12)13/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
XOCGGTZMYAMKCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC |
Andere CAS-Nummern |
7498-53-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


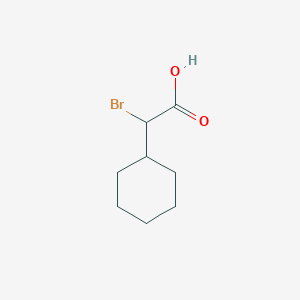
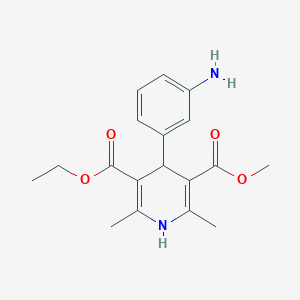
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
